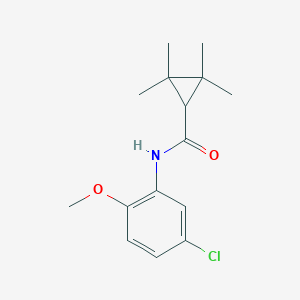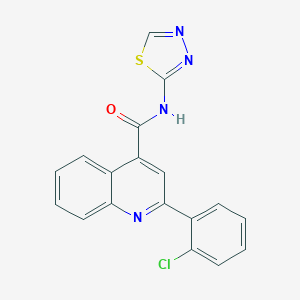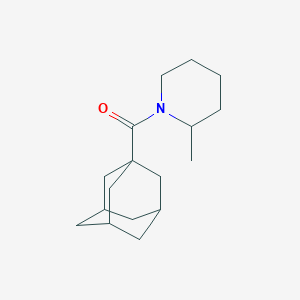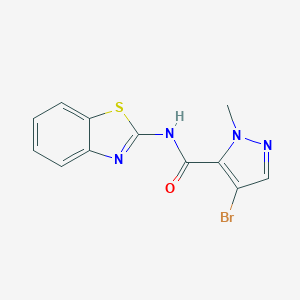
N-ethyl-3,3-dimethyl-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3,3-dimethyl-N-phenylbutanamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-ethyl-3,3-dimethyl-N-phenylbutanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate. N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes including calcium signaling and oxidative stress. N-ethyl-3,3-dimethyl-N-phenylbutanamide may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have anti-inflammatory effects and may have potential applications in treating inflammatory diseases such as rheumatoid arthritis. N-ethyl-3,3-dimethyl-N-phenylbutanamide has also been shown to have anticonvulsant effects, which could make it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-3,3-dimethyl-N-phenylbutanamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-ethyl-3,3-dimethyl-N-phenylbutanamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-ethyl-3,3-dimethyl-N-phenylbutanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-ethyl-3,3-dimethyl-N-phenylbutanamide. One area of interest is its potential as a novel analgesic agent, with further studies needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, with further studies needed to elucidate its mechanism of action and potential therapeutic applications in treating neurodegenerative diseases. Additionally, N-ethyl-3,3-dimethyl-N-phenylbutanamide could be further studied for its anti-inflammatory and anticonvulsant effects, with potential applications in treating a range of diseases.
Méthodes De Synthèse
N-ethyl-3,3-dimethyl-N-phenylbutanamide can be synthesized through a multistep process starting with the reaction of benzene with ethylmagnesium bromide to form ethylbenzene. This is followed by a Friedel-Crafts acylation reaction with 3,3-dimethylbutyryl chloride to form N-ethyl-3,3-dimethylbutanamide. Finally, the addition of phenylmagnesium bromide leads to the formation of N-ethyl-3,3-dimethyl-N-phenylbutanamide.
Applications De Recherche Scientifique
N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have neuroprotective effects and may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential as a novel analgesic agent, with promising results in animal models. In toxicology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been used as a reference compound for the development of analytical methods for detecting drugs and other compounds in biological matrices.
Propriétés
Nom du produit |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3 |
Clé InChI |
NAIVZXMERBBQII-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)



![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

